2-phenyl-N-(pyridin-3-ylmethyl)quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-321002 is a chemical compound known for its role as an epidermal growth factor receptor inhibitor. It is primarily used in scientific research to study the inhibition of epidermal growth factor receptor and its effects on various biological processes. The compound has a molecular formula of C20H16N4 and a molecular weight of 312.37 grams per mole .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-321002 involves multiple steps, starting with the preparation of the core quinazoline structure. The key steps include:
Formation of Quinazoline Core: The quinazoline core is synthesized through a series of reactions involving the condensation of anthranilic acid with formamide, followed by cyclization.
Substitution Reactions: The quinazoline core undergoes substitution reactions to introduce the phenyl and pyridinylmethyl groups. These reactions typically involve the use of reagents such as phenylboronic acid and pyridine derivatives under palladium-catalyzed conditions.
Final Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of WAY-321002 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include:
Reaction Temperature and Time: Controlling the temperature and reaction time to ensure complete conversion of reactants.
Catalyst Selection: Using efficient catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing advanced purification techniques such as high-performance liquid chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
WAY-321002 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: Substitution reactions are common, where specific groups in the molecule are replaced with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Catalysts: Palladium and platinum catalysts are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce quinazoline derivatives with modified functional groups .
Scientific Research Applications
WAY-321002 has a wide range of scientific research applications, including:
Chemistry: Used to study the inhibition of epidermal growth factor receptor and its effects on chemical reactions and pathways.
Biology: Employed in biological research to investigate the role of epidermal growth factor receptor in cell signaling and growth.
Medicine: Explored for its potential therapeutic applications in treating diseases related to epidermal growth factor receptor dysregulation, such as cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting epidermal growth factor receptor
Mechanism of Action
WAY-321002 exerts its effects by inhibiting the activity of epidermal growth factor receptor. The mechanism involves binding to the receptor’s active site, preventing the phosphorylation and activation of downstream signaling pathways. This inhibition disrupts cellular processes such as proliferation, differentiation, and survival, making it a valuable tool in cancer research and therapy .
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another epidermal growth factor receptor inhibitor used in cancer therapy.
Erlotinib: Similar to WAY-321002, it targets epidermal growth factor receptor and is used in the treatment of non-small cell lung cancer.
Afatinib: An irreversible epidermal growth factor receptor inhibitor with broader activity against multiple receptor tyrosine kinases.
Uniqueness of WAY-321002
WAY-321002 is unique due to its specific binding affinity and selectivity for epidermal growth factor receptor. Unlike some other inhibitors, it has shown distinct efficacy in preclinical studies, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
2-Phenyl-N-(pyridin-3-ylmethyl)quinazolin-4-amine is a compound belonging to the quinazoline family, which has garnered interest in medicinal chemistry due to its diverse biological activities. Quinazolines are known for their potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties. This article delves into the biological activity of this compound, summarizing key research findings, structure-activity relationships (SAR), and relevant case studies.
Anticancer Activity
Research has demonstrated that quinazoline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds structurally related to this compound can inhibit various cancer cell lines.
Key Findings:
- In vitro Studies: Compounds with similar structures have been tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, revealing IC50 values as low as 0.12 μM for certain derivatives, indicating potent antiproliferative effects .
Compound | Cell Line | IC50 (μM) |
---|---|---|
2-Pyridyl derivative | MCF-7 | 0.12 |
2-Pyridyl derivative | A549 | Varies |
Antibacterial Activity
Quinazoline derivatives have also been evaluated for their antibacterial properties. The presence of the pyridine ring in the structure enhances the compound's ability to interact with bacterial enzymes.
Research Insights:
- In vitro Testing: Compounds similar to this compound showed promising results against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 1 to 16 μg/mL .
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 2 |
Escherichia coli | 4 |
Enterococcus faecalis | 2 |
The biological activity of quinazoline derivatives is often attributed to their ability to inhibit key enzymes involved in cell proliferation and survival pathways. For instance, some compounds have been identified as inhibitors of the PI3K/Akt signaling pathway, which is crucial in cancer cell survival .
Study on Anticancer Properties
A study focused on a series of quinazoline derivatives including this compound highlighted its potential in targeting multidrug-resistant cancer cells. The study utilized a panel of cancer cell lines to evaluate the compound's efficacy, noting significant growth inhibition in resistant strains .
Evaluation of Antibacterial Efficacy
Another investigation assessed the antibacterial activity of various quinazoline derivatives against drug-resistant strains. The results indicated that certain modifications in the quinazoline structure could enhance antibacterial potency, suggesting that further optimization could lead to more effective therapeutic agents .
Properties
IUPAC Name |
2-phenyl-N-(pyridin-3-ylmethyl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4/c1-2-8-16(9-3-1)19-23-18-11-5-4-10-17(18)20(24-19)22-14-15-7-6-12-21-13-15/h1-13H,14H2,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGXQMVEYOMULC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NCC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.